molecular formula C10H19NO B14547374 1-Amino-3-methyloctahydro-1H-inden-2-ol CAS No. 62210-19-9

1-Amino-3-methyloctahydro-1H-inden-2-ol

Cat. No.: B14547374
CAS No.: 62210-19-9
M. Wt: 169.26 g/mol
InChI Key: AJGYISWZAZWFSB-UHFFFAOYSA-N
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Description

1-Amino-3-methyloctahydro-1H-inden-2-ol is a polycyclic amine-alcohol derivative featuring a fully saturated bicyclic inden scaffold with amino and methyl substituents at positions 1 and 3, respectively. These compounds often exhibit stereochemical complexity due to their fused ring systems, necessitating advanced analytical techniques like X-ray crystallography and NMR for structural elucidation .

Properties

CAS No.

62210-19-9

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-amino-3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-2-ol

InChI

InChI=1S/C10H19NO/c1-6-7-4-2-3-5-8(7)9(11)10(6)12/h6-10,12H,2-5,11H2,1H3

InChI Key

AJGYISWZAZWFSB-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCCCC2C(C1O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-methyloctahydro-1H-inden-2-ol typically involves the reduction of corresponding ketones or aldehydes followed by amination.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes, where the indanone precursor is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This is followed by amination using ammonia or an amine source under controlled conditions to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-methyloctahydro-1H-inden-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents.

Major Products Formed

Scientific Research Applications

1-Amino-3-methyloctahydro-1H-inden-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3-methyloctahydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-amino-3-methyloctahydro-1H-inden-2-ol and related inden-ol derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound* Not reported C₁₀H₁₉NO 169.27 (calculated) 1-NH₂, 3-CH₃, fully saturated scaffold Hypothesized to exhibit enhanced steric hindrance and solubility due to saturation.
2-Aminoindan-1-ol 15028-16-7 C₉H₁₁NO 165.19 2-NH₂, 1-OH, partially saturated Used in chiral synthesis; NMR δ 7.2–6.8 (aromatic protons) .
3-Amino-2,3-dihydro-1H-inden-1-ol 403672-07-1 C₉H₁₁NO 165.19 3-NH₂, 1-OH, dihydro scaffold Exhibits stereoisomerism; (1R,3R)-isomer reported for asymmetric catalysis .
1-[(Methylamino)methyl]-2,3-dihydro-1H-inden-1-ol 1409881-94-2 C₁₁H₁₅NO 177.25 1-(CH₂NHCH₃), 1-OH Crystalline solid with potential CNS activity; characterized by HRMS and XRPD .
6-Amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol 252005-94-0 C₁₁H₁₅NO 177.25 6-NH₂, 3,3-diCH₃ Enhanced hydrophobicity; InChIKey: JLXSVICIDAARHB .

Structural and Functional Differences

  • Saturation and Steric Effects: Unlike dihydro analogs (e.g., 2-aminoindan-1-ol), the octahydro scaffold of the target compound likely reduces ring strain and increases solubility in nonpolar solvents .
  • Stereochemical Complexity: Compounds like (1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol demonstrate the importance of stereochemistry in pharmacological activity, a factor that would also apply to the target molecule .

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